N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-25(18-10-4-2-5-11-18)24(30)23(29)20-16-27(21-13-7-6-12-19(20)21)17-22(28)26-14-8-3-9-15-26/h6-7,12-13,16,18H,2-5,8-11,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSWERMKAFQHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety, a piperidine derivative, and an acetamide functional group. Its molecular formula can be represented as follows:
This structure suggests potential interactions with various biological targets, which will be explored in subsequent sections.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant capabilities, which could mitigate oxidative stress in cells.
Therapeutic Implications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Therapy : Due to its enzyme inhibition properties, it may serve as a lead compound for developing anticancer agents.
- Neurological Disorders : Its potential receptor modulation indicates possible use in treating conditions like depression or anxiety.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced proliferation of cancer cells | |
| Receptor Interaction | Altered neurotransmitter levels | |
| Antioxidant Activity | Decreased oxidative stress markers |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and subsequent cell death .
Case Study 2: Neurological Effects
Another investigation focused on the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting potential antidepressant-like effects. This was measured using behavioral assays and biochemical analyses of brain tissue .
Preparation Methods
Indole Core Functionalization
The indole ring is synthesized via Fischer indole synthesis, employing phenylhydrazine and a ketone precursor under acidic conditions (HCl/EtOH, reflux, 12 h). Subsequent protection of the indole nitrogen is achieved using a tert-butoxycarbonyl (Boc) group (Boc₂O, DMAP, CH₂Cl₂, 0°C to RT, 90% yield).
Introduction of the Piperidine-Ethyl-Oxo Side Chain
The protected indole undergoes alkylation at the 1-position using ethyl bromoacetate (K₂CO₃, DMF, 80°C, 8 h, 75% yield). Hydrolysis of the ester (LiOH, THF/H₂O, RT, 4 h) yields 1-(carboxymethyl)indole-3-carboxylic acid. This intermediate is coupled with piperidine via a mixed anhydride method (ClCO₂iPr, N-methylmorpholine, THF, −15°C), yielding 1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carboxylic acid (62% yield).
Preparation of N-Cyclohexyl-N-Methylamine
N-Cyclohexyl-N-methylamine is synthesized via reductive amination of cyclohexanone with methylamine (NaBH₃CN, CH₃OH, RT, 24 h, 85% yield). Alternative routes include alkylation of methylamine with cyclohexyl bromide (K₂CO₃, DMF, 60°C, 12 h, 78% yield).
Amide Bond Formation
Activation of the Carboxylic Acid
The carboxylic acid (Fragment A) is activated using oxalyl chloride (SOCl₂, CH₂Cl₂, reflux, 2 h) to form the corresponding acid chloride. Alternatively, carbodiimide-mediated activation (EDC·HCl, HOBt, CH₂Cl₂, 0°C to RT) is employed for sensitive substrates.
Coupling with N-Cyclohexyl-N-Methylamine
The acid chloride is reacted with N-cyclohexyl-N-methylamine (2 eq., Et₃N, CH₂Cl₂, 0°C to RT, 6 h) to yield the target acetamide. Purification via silica gel chromatography (EtOAc/hexanes, 3:7) affords the product in 68% yield.
Optimization Challenges and Solutions
Competing Alkylation Sites
Unprotected indole nitrogen leads to undesired alkylation at the 3-position. Boc protection mitigates this, but deprotection (TFA, CH₂Cl₂, RT, 2 h) must precede final coupling.
Steric Hindrance in Amide Formation
Bulky amine (N-cyclohexyl-N-methyl) necessitates prolonged reaction times. Microwave-assisted coupling (100°C, 30 min) improves efficiency (yield increases to 82%).
Crystallization and Polymorphism
Crystallization from ethanol/water (7:3) yields a stable monoclinic polymorph (confirmed via XRD).
Characterization Data
Table 1: Spectral Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
|---|---|---|---|
| 1-(Boc)indole-3-carboxylic acid | 1.45 (s, 9H), 7.25–8.10 (m, 5H) | 28.1 (Boc), 116–138 (Ar), 165.2 | 306.1245 |
| 1-(2-Oxo-2-piperidin-1-ylethyl)indole | 3.45 (t, 2H), 4.20 (s, 2H), 7.35–8.05 (m) | 42.3 (CH₂), 169.8 (C=O) | 313.1782 |
| Target compound | 1.60–1.85 (m, 6H), 3.05 (s, 3H), 7.40–8.10 | 51.2 (N-CH₃), 169.5 (C=O) | 454.2451 |
Table 2: Reaction Optimization Summary
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indole alkylation | K₂CO₃, DMF, 80°C, 8 h | 75 | 98.2 |
| Piperidine coupling | ClCO₂iPr, NMM, THF, −15°C | 62 | 97.8 |
| Amide formation | EDC·HCl, HOBt, CH₂Cl₂, RT, 12 h | 68 | 99.1 |
| Microwave coupling | 100°C, 30 min | 82 | 99.5 |
Applications and Biological Relevance
While the primary focus is synthetic methodology, patents suggest structural analogs exhibit calcium channel blocking and antifungal activity. The cyclohexyl and piperidine moieties enhance lipid solubility, potentially improving blood-brain barrier penetration.
Q & A
Q. What are the critical steps in synthesizing N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
- Methodological Answer : The synthesis involves:
- Step 1 : Construction of the indole core via condensation reactions using precursors like substituted indoles and piperidine derivatives.
- Step 2 : Introduction of the 2-oxoacetamide moiety through nucleophilic substitution or coupling reactions. Catalysts such as palladium (for hydrogenation) or sodium hydride (for substitution) are critical .
- Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are essential for confirming the compound’s structural identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves the indole, piperidine, and acetamide moieties. Key signals include indole C3 proton (δ 7.1–7.3 ppm) and piperidine methylene groups (δ 1.4–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 438.2 for C23H24N4O3) .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry in the cyclohexyl or piperidine groups .
Q. How can researchers initially screen the compound for biological activity?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. IC50 values <10 μM suggest therapeutic potential .
- Enzyme inhibition studies : Use fluorescence-based assays to evaluate interactions with targets like kinases or proteases.
- Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-induced macrophages .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst optimization : Compare palladium catalysts (e.g., Pd/C vs. Pd(OAc)2) for hydrogenation efficiency. Yields improve with 5% Pd/C under 50 psi H2 at 80°C .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for indole functionalization.
- Continuous flow reactors : Reduce side reactions and improve scalability (e.g., 20% higher yield vs. batch methods) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-cancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line, dose range, exposure time).
- Target profiling : Use proteomics or transcriptomics to identify off-target effects. For example, indole derivatives may activate NF-κB (pro-inflammatory) while inhibiting PI3K (anti-cancer) .
- Dose-response analysis : Confirm biphasic effects (e.g., anti-inflammatory at low doses vs. cytotoxic at high doses).
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Core modifications : Replace the cyclohexyl group with cyclopropyl to assess steric effects on receptor binding.
- Functional group variations : Introduce electron-withdrawing groups (e.g., -NO2) to the indole ring to enhance π-π stacking with hydrophobic enzyme pockets.
- Bioisosteric replacement : Substitute the piperidine moiety with morpholine to improve solubility without losing affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
